

# Application Notes and Protocols for Spectrophotometric Analysis of Nickel using Glyoxime Derivatives

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## Compound of Interest

Compound Name: Glyoxime

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## Introduction

Spectrophotometry offers a rapid, simple, and cost-effective method for the quantitative analysis of nickel in various samples. This technique relies on the formation of a stable, colored complex between nickel ions and a **glyoxime**-based reagent, most commonly dimethyl**glyoxime** (DMG). In an alkaline medium and in the presence of an oxidizing agent, nickel(II) is oxidized and forms a red- to brown-colored complex with DMG, which can be quantitatively measured by its absorbance of light at a specific wavelength.<sup>[1]</sup> This method is applicable for determining nickel concentrations in a wide range of samples, including environmental waters, alloys, and biological materials.<sup>[1]</sup>

## Principle

The spectrophotometric determination of nickel using dimethyl**glyoxime** is based on the reaction of nickel ions with DMG in an alkaline solution containing an oxidizing agent, such as bromine water or iodine.<sup>[1]</sup> Nickel is oxidized to a higher oxidation state, likely Ni(III) or Ni(IV), which then forms a stable, water-soluble, colored complex with DMG. The intensity of the color produced is directly proportional to the concentration of nickel in the sample, following Beer-Lambert's Law. The absorbance of this complex is typically measured at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is approximately 445 nm.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of nickel using dimethylglyoxime.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	~ 445 nm	[1][2]
Molar Absorptivity ( $\epsilon$ )	Varies with conditions	
Beer's Law Range	Typically up to 5 ppm	[3]
pH Range for Complex Formation	5 - 9 (for precipitation); Alkaline for spectrophotometry	[4][5][6]
Interfering Ions	Cobalt(II), Gold(III), Dichromate	

## Experimental Protocols

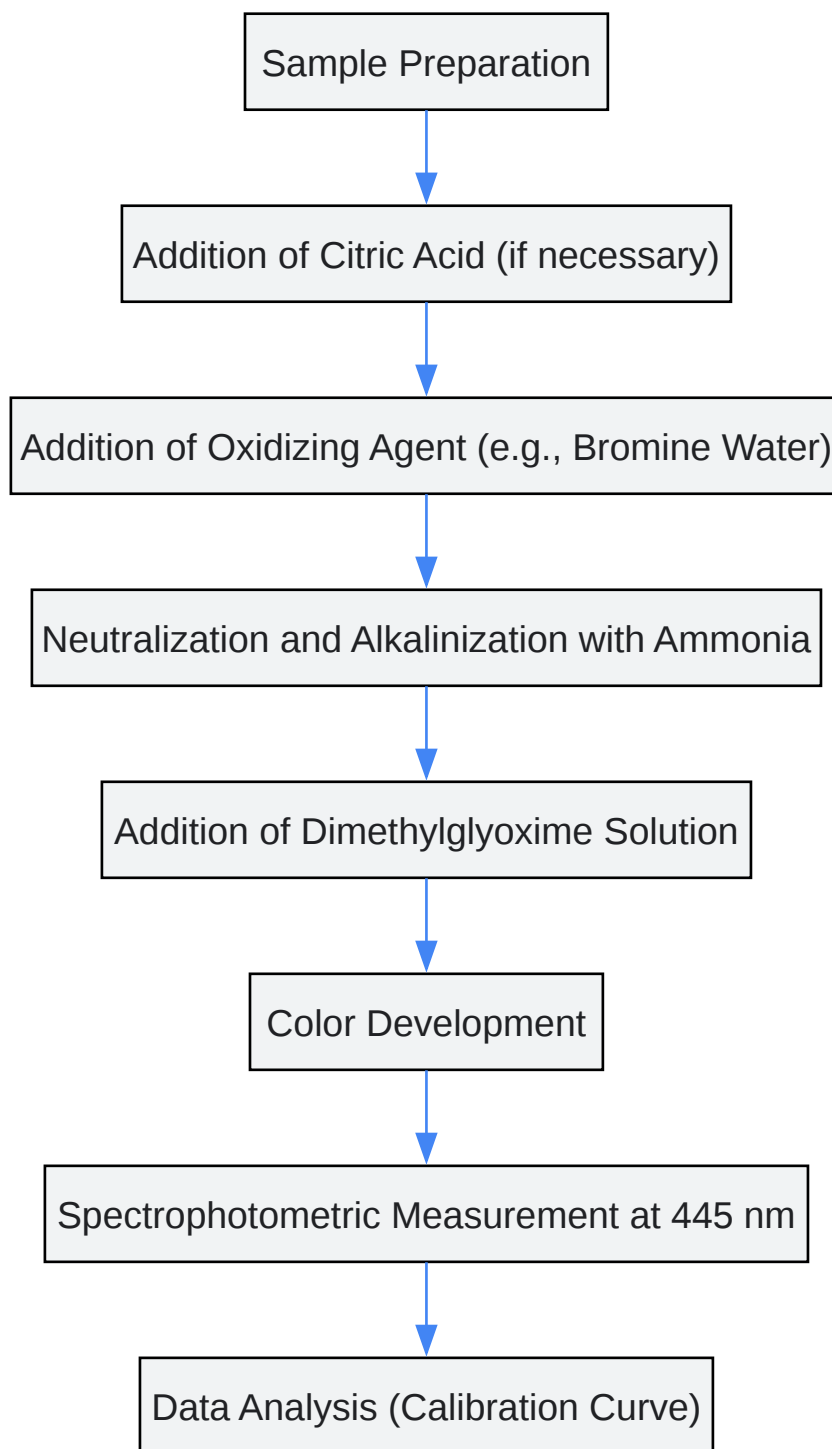
### Reagent Preparation

- Standard Nickel(II) Solution (100 ppm):
  - Accurately weigh 0.4479 g of nickel(II) sulfate hexahydrate ( $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ ) or 0.6730 g of ammonium nickel(II) sulfate hexahydrate ( $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ ) and dissolve it in distilled water.
  - Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. This solution contains 100  $\mu\text{g}$  of Ni per mL.
- Dimethylglyoxime Solution (1% w/v):
  - Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.
- Oxidizing Agent (Saturated Bromine Water):

- In a fume hood, add a small amount of liquid bromine to a bottle containing distilled water and shake until the water is saturated. A small excess of undissolved bromine should remain at the bottom.
- Ammonia Solution (Concentrated):
  - Use commercially available concentrated ammonium hydroxide solution.
- Citric Acid Solution (10% w/v):
  - Dissolve 10 g of citric acid in 100 mL of distilled water. This is used to prevent the precipitation of iron and other metal hydroxides.[2]

## Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric analysis of nickel.



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Caption: Experimental workflow for nickel analysis.

## Standard Calibration Curve Preparation

- Prepare a series of standard solutions: From the 100 ppm standard nickel solution, prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 ppm) by appropriate dilution in 50 mL volumetric flasks.
- Develop the color: To each volumetric flask containing the standard solutions and a blank (containing only distilled water), add the reagents in the following order, mixing after each addition:
  - 5 mL of 10% citric acid solution (if interfering ions like iron are present).
  - 2 mL of saturated bromine water. Mix and let it stand for 5 minutes.
  - Add concentrated ammonia solution dropwise until the color of bromine disappears, then add 2-3 mL in excess.
  - Add 3 mL of 1% dimethylglyoxime solution.
- Dilute to volume: Dilute each flask to the 50 mL mark with distilled water and mix well.
- Measure absorbance: Allow the color to develop for 10-15 minutes. Measure the absorbance of each standard solution at 445 nm against the reagent blank.
- Plot the calibration curve: Plot a graph of absorbance versus the concentration of nickel (in ppm).

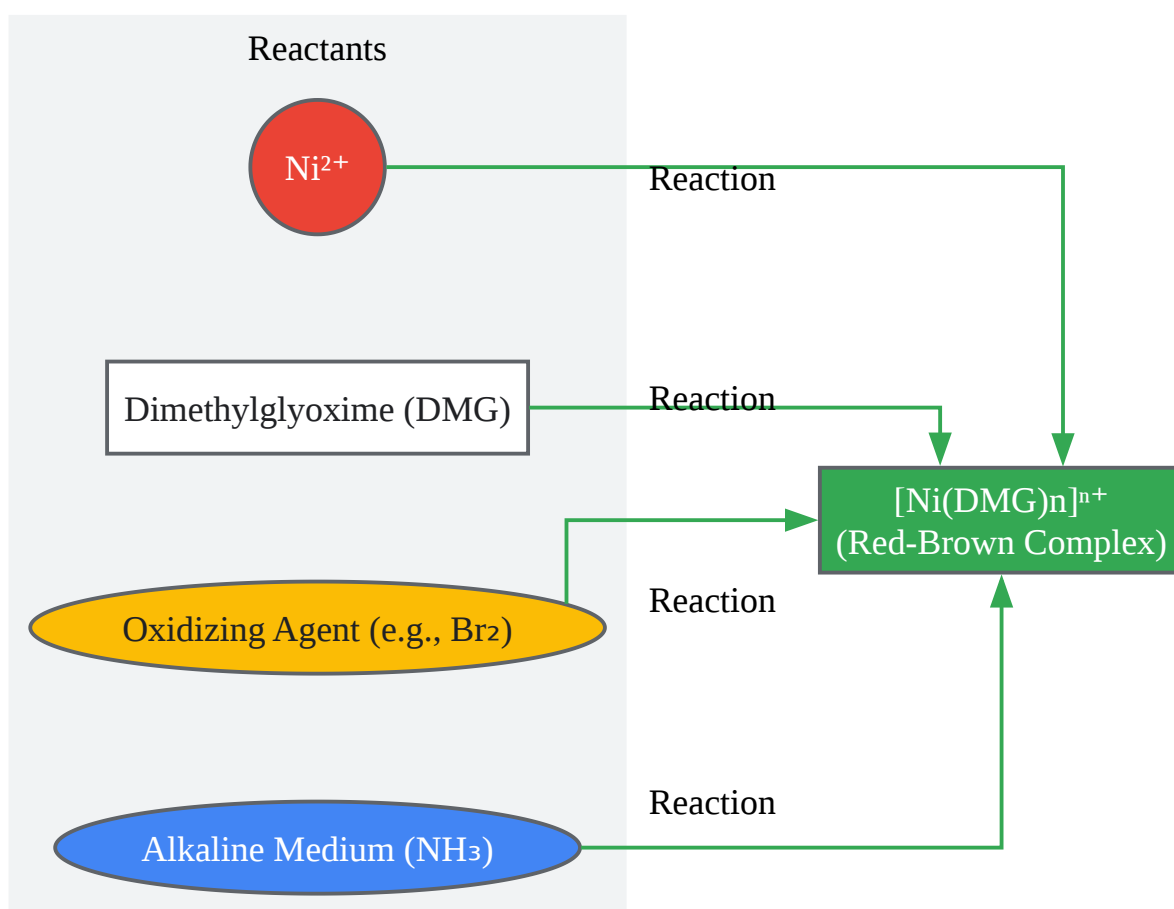
## Sample Analysis

- Prepare the sample solution: Accurately weigh or measure a known amount of the sample and dissolve it in a suitable acid if necessary. Dilute the sample solution to a known volume to bring the nickel concentration within the range of the calibration curve.
- Follow the color development procedure: Take a suitable aliquot of the sample solution in a 50 mL volumetric flask and follow the same procedure as described for the standard calibration curve preparation (steps 2 and 3).
- Measure the absorbance: Measure the absorbance of the sample solution at 445 nm against the reagent blank.

- Determine the concentration: From the calibration curve, determine the concentration of nickel in the sample solution. Calculate the concentration of nickel in the original sample by accounting for any dilutions made.

## Chemical Reaction Pathway

The reaction between nickel(II) and dimethylglyoxime in an alkaline and oxidizing environment is a complex process. The simplified reaction pathway is illustrated below.



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Caption: Formation of the Ni-DMG complex.

## Precautions

- The intensity of the colored complex can fade over time, so absorbance measurements should be made within a consistent and specified time after color development.
- A large excess of dimethylglyoxime should be avoided as it can precipitate in alcoholic solutions.[4][6]
- The presence of interfering ions such as cobalt, gold, and dichromate can affect the accuracy of the results. Masking agents or separation techniques may be necessary for samples containing high concentrations of these ions.
- Handle bromine water and concentrated ammonia with care in a well-ventilated fume hood.

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